molecular formula C12H17NO2 B13301996 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one

1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13301996
M. Wt: 207.27 g/mol
InChI Key: TYZLWSLXTSPIDE-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one (CAS 1541423-53-3) is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This ketone-based structure features a 5-methylfuran-2-yl group linked to a piperidin-2-yl moiety via an ethanone bridge, presenting a unique scaffold for pharmaceutical and antimicrobial research. Compounds incorporating piperidine and furan rings are of significant interest in medicinal chemistry. Recent scientific literature highlights the potential of structurally related nitrofuranyl and piperazine/piperidine compounds as potent inhibitors against challenging bacterial pathogens . For instance, nitrofuranyl piperazines have demonstrated promising activity against Mycobacterium abscessus (Mab), a notoriously drug-resistant non-tuberculous mycobacterium, with some analogs showing greater potency than the standard antibiotic amikacin . Furthermore, piperidine derivatives are actively being explored as novel inhibitors targeting essential enzymes in Mycobacterium tuberculosis (Mtb), such as thymidylate kinase (TMK), which is critical for bacterial DNA synthesis . The distinct structure of this compound makes it a valuable intermediate for researchers in drug discovery, particularly in the synthesis and screening of new chemical entities aimed at overcoming antimicrobial resistance. It is also a crucial building block for developing chimeric and hybrid azaheterocyclic molecules, a class known for its diverse biological activities, including antifungal properties . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C12H17NO2/c1-9-5-6-12(15-9)11(14)8-10-4-2-3-7-13-10/h5-6,10,13H,2-4,7-8H2,1H3

InChI Key

TYZLWSLXTSPIDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CC2CCCCN2

Origin of Product

United States

Biological Activity

1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one, identified by its CAS number 1541423-53-3, is a compound that combines a furan ring and a piperidine moiety. This chemical structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}O

This structure features a furan ring substituted at the 5-position with a methyl group and a piperidine ring at the 2-position.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibition against various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values for these compounds ranged from 1.75 to 9.46 μM, demonstrating effective growth inhibition compared to standard treatments like 5-Fluorouracil .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. Specifically, studies have shown an increase in caspase-9 levels in treated cells, suggesting that the compound may activate apoptotic signaling pathways .

Safety Profile

Toxicity studies have indicated that compounds with similar structures do not exhibit acute toxicity at high doses (up to 2000 mg/kg in animal models), which is promising for their development as therapeutic agents . Furthermore, pharmacokinetic profiles suggest adequate oral bioavailability and acceptable plasma half-lives, making them suitable candidates for further clinical evaluation .

Comparative Analysis of Related Compounds

Compound NameIC50 (μM)Cancer TypeMechanism of Action
1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-oneTBDTBDTBD
Compound A (similar structure)1.75MCF-7Apoptosis via caspase activation
Compound B (similar structure)9.46MDA-MB-231Apoptosis via mitochondrial pathway

Study 1: Antitumor Activity

In a recent study published in MDPI, a series of furan-based compounds were evaluated for their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited significant growth inhibition and induced apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Safety and Efficacy

Another investigation focused on the safety profile of related piperidine derivatives showed no significant adverse effects at high doses during preclinical trials. These findings support the potential use of such compounds in therapeutic settings without considerable toxicity concerns .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocycles

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
  • Key Difference : Pyrrolidine (5-membered ring) replaces piperidine.
  • Impact : Reduced ring size decreases basicity (pKa ~8.7 for pyrrolidine vs. ~11.2 for piperidine) and alters steric interactions. Pyrrolidine derivatives are often less stable but more lipophilic .
  • Synthesis : Discontinued commercial availability suggests challenges in synthesis or stability .
2-(5-Methylfuran-2-yl)-1-morpholino-2-(phenylamino)ethan-1-one
  • Key Difference : Morpholine (oxygen-containing 6-membered ring) replaces piperidine.
  • Impact: Oxygen in morpholine enhances solubility via hydrogen bonding.
1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one
  • Key Difference : Thiophene replaces furan; piperazine replaces piperidine.
  • Impact: Thiophene’s higher electron density and sulfur atom increase metabolic stability compared to furan.

Analogues with Modified Backbones or Substituents

1-(5-Methyl-2-furyl)ethan-1-one
  • Key Difference : Lacks the piperidine group.
  • Impact : Simplified structure reduces molecular weight (124.14 g/mol) and basicity. Used as a precursor in synthetic pathways .
  • Safety : Classified with hazard statement H302 (harmful if swallowed), requiring careful handling .
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
  • Key Difference: Thiophene with an aminopyrrolidine substituent.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Trends NMR Data Availability
Target Compound 237.31* 5-Methylfuran, Piperidine Moderate (polar aprotic) Not reported
1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one 209.28* 5-Methylfuran, Pyrrolidine High lipophilicity Discontinued
1-(5-Methyl-2-furyl)ethan-1-one 124.14 5-Methylfuran Low (hydrophobic) ¹H/¹³C NMR in DMSO-d6
1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one 270.78 Chlorothiophene, Piperazine Moderate (polar) Not reported

*Calculated based on molecular formulas.

Spectroscopic Insights
  • 1-(5-Methylfuran-2-yl)ethan-1-one: ¹H NMR in DMSO-d6 shows characteristic furan protons at δ 6.1–6.3 ppm and a methyl group at δ 2.2 ppm. Water contamination peaks are noted .
  • Morpholino Derivatives: ¹H NMR of morpholine-containing compounds (e.g., 4f) displays split peaks for the morpholine oxygen’s neighboring protons, distinct from piperidine’s singlet patterns .

Stability and Commercial Viability

  • Discontinued Products : Pyrrolidine derivatives () may face synthesis challenges or instability, whereas piperidine’s larger ring size could mitigate these issues .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one generally involves the construction of the ethanone linkage between the 5-methylfuran ring and the piperidin-2-yl group. This can be achieved through:

  • Condensation of 2-(5-methylfuran-2-yl)ethanamine with appropriate carbonyl compounds.
  • Subsequent cyclization or functional group transformations to incorporate the piperidine ring.
  • Catalytic hydrogenation or reduction steps to form the piperidine ring from pyridine derivatives, if starting from pyridine precursors.

Preparation of Piperidin-2-yl Ethanol Intermediates

A key intermediate in the synthesis is 2-piperidineethanol, which can be prepared by catalytic hydrogenation of 2-pyridineethanol. According to a patented method:

  • 2-Pyridineethanol is subjected to catalytic hydrogenation using ruthenium oxide (RuO2) catalyst in a pressure vessel.
  • The reaction is conducted under hydrogen pressure (500 to 1500 psi) and elevated temperature (110–120 °C) with continuous agitation.
  • The reaction proceeds until hydrogen uptake ceases, indicating completion.
  • The catalyst is removed by filtration, and the product is isolated by distillation.
  • Catalyst recycling and regeneration can be performed to improve process efficiency.

This method yields 2-piperidineethanol with high purity, which serves as a precursor for further functionalization toward the target compound.

Synthesis of 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one via Pictet–Spengler Reaction

A prominent approach to synthesize tetrahydrofuro[3,2-c]pyridines, structurally related to the target compound, involves the Pictet–Spengler reaction:

  • The reaction starts with 2-(5-methylfuran-2-yl)ethanamine (a furan-containing amine).
  • This amine is condensed with aromatic or aliphatic aldehydes to form imines.
  • Acid catalysis (e.g., hydrochloric acid) promotes cyclization via an iminium intermediate.
  • The cyclization forms the tetrahydrofuro[3,2-c]pyridine core, which can be further transformed into the target ethanone compound.

Experimental optimization showed:

  • Use of hydrochloric acid in a mixture with acetic acid as the solvent system.
  • Reaction temperature around 50–70 °C.
  • Reaction times ranging from 3.5 to 48 hours depending on temperature and desired yield.
  • Post-reaction treatment with aqueous sodium hydroxide to convert hydrochloride salts to free bases.

Yields of the cyclized product can reach up to 67% under optimal conditions (5 hours at 70 °C with HCl/acetic acid).

Alternative Synthetic Routes and Considerations

  • The use of 5-bromofuran derivatives reacting with piperidine or piperidine derivatives to form analogues of the target compound has been reported, though the bromine substituent adds complexity to the synthesis and may require additional steps for substitution or functional group manipulation.
  • Bischler–Napieralski cyclocondensation followed by reduction is another route to related tetrahydrofuro[3,2-c]pyridines, but it may suffer from instability of intermediates and side reactions under acidic conditions.
  • The choice of solvent, acid catalyst, and reaction conditions greatly influences yield and purity, with acetic acid/hydrochloric acid mixtures favored for controlling side reactions and tarring.

Summary Table of Key Reaction Parameters for Pictet–Spengler Cyclization

Entry Solvent System Acid Catalyst Temperature (°C) Time (h) Yield of Cyclized Product (%)
1 Acetonitrile (CH3CN) HCl (2 equiv) 50 1.5 26
2 Acetonitrile (CH3CN) HCl (2 equiv) 50 5 67
3 Acetic acid/HCl mixture HCl + AcOH Room temperature 48 ~40–50 (varies)
4 Acetic acid/HCl mixture HCl + AcOH 70 3.5 Comparable to 48 h at RT

Note: Yields depend on precise conditions and workup procedures.

Analytical and Purification Techniques

  • Gas chromatography (GC) is used to analyze hydrogenation products such as 2-piperidineethanol for purity and composition.
  • Distillation and vacuum filtration are employed to isolate intermediates and final products.
  • Post-reaction neutralization with sodium hydroxide or sodium bicarbonate solutions is necessary to obtain free base forms from acid salts.

Research Findings and Optimization

  • Catalyst recycling in hydrogenation steps improves sustainability and cost-effectiveness.
  • Acid strength and solvent polarity are critical in the Pictet–Spengler reaction to balance imine formation and cyclization rates while minimizing side products.
  • Temperature optimization reduces reaction time without compromising yield.
  • Side products such as 1,4-diketones can form via further acid hydrolysis, requiring careful control of reaction conditions.

This detailed overview synthesizes preparation methods for 1-(5-methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one, highlighting catalytic hydrogenation to form piperidine intermediates and acid-catalyzed cyclization via Pictet–Spengler reaction as key steps. Experimental data and reaction condition optimizations provide a foundation for efficient synthesis of this compound for research and potential pharmaceutical applications.

Q & A

Q. What established synthetic methodologies are recommended for 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step routes starting with substituted furan and piperidine precursors. For example:

  • Step 1: Condensation of 5-methylfuran-2-carboxylic acid derivatives with piperidine scaffolds.
  • Step 2: Ketone formation via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like Lewis acids (e.g., AlCl₃) .
  • Optimization: Control reaction temperature (e.g., 50–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products. Purification via column chromatography with gradient elution improves yield .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify furan (δ 6.1–7.4 ppm) and piperidine (δ 1.5–3.0 ppm) proton environments .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) validate functional groups .

Q. What preliminary biological screening approaches are recommended for this compound?

Answer:

  • Enzyme Inhibition Assays: Test against targets like cytochrome P450 or kinases using fluorometric/colorimetric substrates. IC₅₀ values indicate potency .
  • Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding Studies: Radioligand displacement assays for GPCRs or ion channels (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can researchers design binding assays to elucidate the mechanism of action (MOA) of this compound?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes) on sensor chips to measure real-time binding kinetics (association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric binding .
  • Mutagenesis Studies: Modify key amino acids in the target protein (e.g., catalytic residues) to identify binding hotspots .

Q. What strategies are effective in addressing discrepancies in reported bioactivity data across studies?

Answer:

  • Structural Validation: Re-evaluate compound purity (HPLC ≥95%) and stereochemistry (chiral chromatography) to rule out batch variability .
  • Assay Standardization: Use common positive controls (e.g., known inhibitors) and normalize data to cell viability or protein concentration .
  • Meta-Analysis: Compare results across structural analogs (e.g., 5-phenylfuran derivatives) to identify substituent-dependent trends .

Q. What computational methods are suitable for predicting the pharmacokinetic (PK) properties of this compound?

Answer:

  • In Silico ADMET: Tools like SwissADME predict absorption (logP), metabolism (CYP450 interactions), and toxicity (AMES test alerts) .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess blood-brain barrier permeability .
  • QSAR Modeling: Corrogate bioactivity data with descriptors (e.g., topological polar surface area) to optimize lead compounds .

Safety and Handling

Q. What safety precautions are advised when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (pungent vapors reported in furan derivatives) .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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